![molecular formula C16H18N2O5S B3503835 N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503835.png)
N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as DMAPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMAPMB belongs to the class of benzamides, and its chemical structure is shown below:
Mechanism of Action
The mechanism of action of DMAPMB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. DMAPMB has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs), which play important roles in these pathways.
Biochemical and Physiological Effects:
DMAPMB has been found to have several biochemical and physiological effects in cells and tissues. In cancer cells, DMAPMB has been shown to induce cell cycle arrest, DNA damage, and apoptosis. In diabetes research, DMAPMB has been found to increase the expression of glucose transporter proteins and improve insulin signaling. In inflammation research, DMAPMB has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
DMAPMB has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit various signaling pathways that are involved in disease processes. However, DMAPMB also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DMAPMB. One area of interest is the development of DMAPMB analogs that have improved potency and selectivity for specific disease targets. Another area of interest is the use of DMAPMB in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of DMAPMB and its potential side effects.
Scientific Research Applications
DMAPMB has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, DMAPMB has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In diabetes research, DMAPMB has been found to improve insulin sensitivity and glucose uptake in cells, suggesting its potential as a therapeutic agent for diabetes. In inflammation research, DMAPMB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(methanesulfonamido)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-14-9-8-11(10-15(14)23-2)17-16(19)12-6-4-5-7-13(12)18-24(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVMSQSQBGRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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